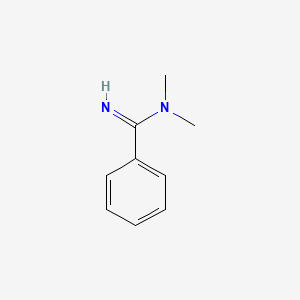
Copper--zirconium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–zirconium (1/1) is an intermetallic compound composed of copper and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high strength, excellent electrical conductivity, and resistance to corrosion. It is widely used in various industrial applications, particularly in the production of high-performance materials and components.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper–zirconium (1/1) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: Dense zirconium coatings on copper substrates can be obtained using molten salt techniques.
Industrial Production Methods
In industrial settings, copper–zirconium (1/1) is typically produced through high-temperature alloying processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and subsequently aged to achieve desirable properties .
Analyse Chemischer Reaktionen
Types of Reactions
Copper–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxide and zirconium oxide.
Reduction: Reduction reactions can convert copper oxide and zirconium oxide back to their metallic forms.
Substitution: Substitution reactions can occur when copper–zirconium (1/1) interacts with other metals or compounds, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various intermetallic compounds depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Copper–zirconium (1/1) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which copper–zirconium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the unique surface properties and the copper–zirconium interphase, which enhances the material’s acid/base and redox properties.
Photocatalytic Activity: In photocatalytic applications, the presence of copper enhances the generation of reactive oxygen species, leading to the degradation of organic pollutants.
Antimicrobial and Anticancer Activity: The compound’s antimicrobial and anticancer effects are believed to be due to the generation of reactive oxygen species and the interaction of released metal ions with cellular components, leading to cell apoptosis.
Vergleich Mit ähnlichen Verbindungen
Copper–zirconium (1/1) can be compared with other similar compounds, such as:
Copper–zirconium (2/1): This compound has a different stoichiometry and exhibits distinct properties and applications.
Copper–zirconium (1/2): Another variant with a different ratio of copper to zirconium, leading to variations in its mechanical and electrical properties.
Copper–zirconium (5/8): This compound is known for its unique crystal structure and phase stability.
Copper–zirconium (1/1) stands out due to its balanced composition, which provides a combination of high strength, excellent electrical conductivity, and resistance to corrosion, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
12158-68-8 |
|---|---|
Molekularformel |
CuZr |
Molekulargewicht |
154.77 g/mol |
IUPAC-Name |
copper;zirconium |
InChI |
InChI=1S/Cu.Zr |
InChI-Schlüssel |
XTYUEDCPRIMJNG-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


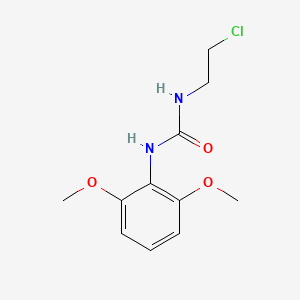

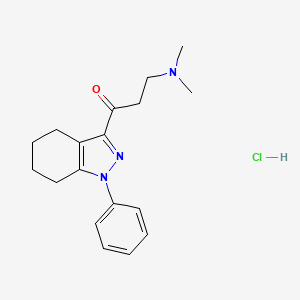
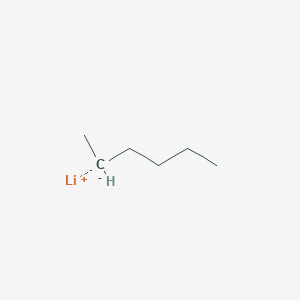
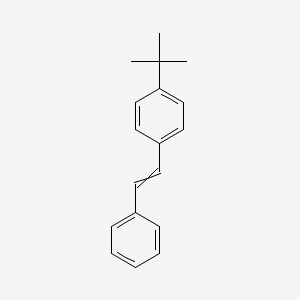
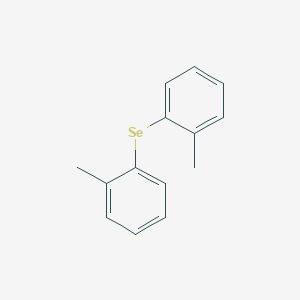

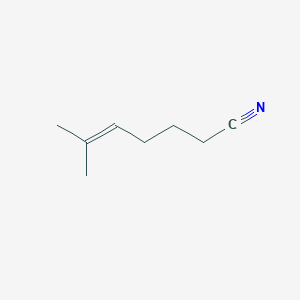
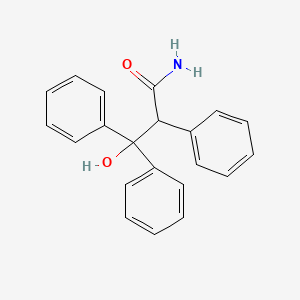
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

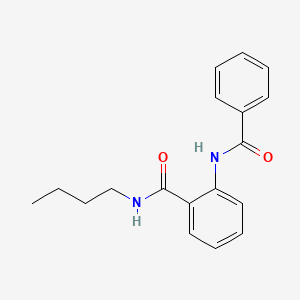
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
